molecular formula C16H21N3O2 B11733544 2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid

2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid

Cat. No.: B11733544
M. Wt: 287.36 g/mol
InChI Key: MOBPGMLWCKCUBV-UHFFFAOYSA-N
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Description

2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the pyrazole ring: This can be done by reacting 2-methylpropyl hydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring.

    Aminomethylation: The pyrazole derivative is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Coupling with benzoic acid: The aminomethylated pyrazole is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the target, while the benzoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid methyl ester: This compound is similar but has a methyl ester group instead of a carboxylic acid group.

    This compound ethyl ester: Similar to the methyl ester but with an ethyl ester group.

Uniqueness

The presence of the carboxylic acid group in this compound makes it more versatile for further chemical modifications compared to its ester analogs. This allows for a wider range of applications in both medicinal chemistry and materials science.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

2-[[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]methyl]benzoic acid

InChI

InChI=1S/C16H21N3O2/c1-11(2)9-19-10-15(12(3)18-19)17-8-13-6-4-5-7-14(13)16(20)21/h4-7,10-11,17H,8-9H2,1-3H3,(H,20,21)

InChI Key

MOBPGMLWCKCUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2C(=O)O)CC(C)C

Origin of Product

United States

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